molecular formula C31H29ClN4O6 B12767412 Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-(2-(4-nitrophenyl)ethyl)-4-piperidinyl)oxy)-2-oxoethyl ester CAS No. 86518-60-7

Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-(2-(4-nitrophenyl)ethyl)-4-piperidinyl)oxy)-2-oxoethyl ester

Cat. No.: B12767412
CAS No.: 86518-60-7
M. Wt: 589.0 g/mol
InChI Key: JIUVZPFRBKHRKD-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-(2-(4-nitrophenyl)ethyl)-4-piperidinyl)oxy)-2-oxoethyl ester is a complex organic compound that combines the structural features of benzoic acid, quinoline, piperidine, and nitrophenyl groups

Properties

CAS No.

86518-60-7

Molecular Formula

C31H29ClN4O6

Molecular Weight

589.0 g/mol

IUPAC Name

[2-[1-[2-(4-nitrophenyl)ethyl]piperidin-4-yl]oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C31H29ClN4O6/c32-22-7-10-25-28(11-15-33-29(25)19-22)34-27-4-2-1-3-26(27)31(38)41-20-30(37)42-24-13-17-35(18-14-24)16-12-21-5-8-23(9-6-21)36(39)40/h1-11,15,19,24H,12-14,16-18,20H2,(H,33,34)

InChI Key

JIUVZPFRBKHRKD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl)CCC5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-(2-(4-nitrophenyl)ethyl)-4-piperidinyl)oxy)-2-oxoethyl ester typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinyl and quinoline moieties.

    Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amino group.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the quinoline and benzoic acid sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitutions, while electrophilic substitutions may involve reagents like sulfuric acid and nitric acid.

Major Products

    Oxidation: Products may include quinoline N-oxides and piperidinyl ketones.

    Reduction: Products include amino derivatives of the nitrophenyl group.

    Substitution: Various substituted quinoline and benzoic acid derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Material Science: It can be incorporated into polymers to modify their physical and chemical properties.

Biology

Medicine

    Drug Development: The compound serves as a lead compound in the development of new drugs targeting infectious diseases and cancer.

Industry

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 2-((7-chloro-4-quinolinyl)amino)-, 2-((1-(2-(4-nitrophenyl)ethyl)-4-piperidinyl)oxy)-2-oxoethyl ester involves multiple pathways:

    Molecular Targets: The compound targets bacterial enzymes and DNA, disrupting essential cellular processes.

    Pathways Involved: It interferes with the synthesis of nucleic acids and proteins, leading to cell death in bacteria and cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Chloroquine: A well-known antimalarial drug that shares the quinoline structure.

    Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid, which have similar structural features.

Uniqueness

    Structural Complexity: The combination of benzoic acid, quinoline, piperidine, and nitrophenyl groups makes this compound unique.

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